molecular formula C11H9IN2O B13429954 6-(3-Iodophenyl)-2-methylpyrimidin-4-ol

6-(3-Iodophenyl)-2-methylpyrimidin-4-ol

Cat. No.: B13429954
M. Wt: 312.11 g/mol
InChI Key: OVPUKLNETGZROC-UHFFFAOYSA-N
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Description

6-(3-Iodophenyl)-2-methylpyrimidin-4-ol is a high-purity chemical compound offered for research and development purposes. As a substituted pyrimidine, this scaffold is of significant interest in medicinal chemistry and drug discovery. Pyrimidine cores are commonly found in molecules designed to modulate biological targets, and the presence of the iodophenyl group makes this compound a versatile intermediate for further synthetic exploration, particularly via cross-coupling reactions like the Suzuki-Miyaura reaction . Researchers utilize this compound primarily as a building block in the synthesis of more complex molecules. The 4-ol (hydroxyl) group on the pyrimidine ring and the iodine atom on the phenyl ring are functional handles that can be used to create diverse chemical libraries for screening against various therapeutic targets. While the specific biological activity of this exact compound must be determined by the researcher, analogous pyrimidine derivatives have been investigated for their potential interaction with a range of enzymes and receptors . This compound is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should conduct their own safety and handling assessments prior to use.

Properties

Molecular Formula

C11H9IN2O

Molecular Weight

312.11 g/mol

IUPAC Name

4-(3-iodophenyl)-2-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C11H9IN2O/c1-7-13-10(6-11(15)14-7)8-3-2-4-9(12)5-8/h2-6H,1H3,(H,13,14,15)

InChI Key

OVPUKLNETGZROC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=O)N1)C2=CC(=CC=C2)I

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution on 4-Chloropyrimidine Derivatives

A well-documented synthetic route to compounds structurally related to 6-(3-iodophenyl)-2-methylpyrimidin-4-ol involves the nucleophilic aromatic substitution of 4-chloropyrimidine derivatives with 3-iodoaniline or related nucleophiles. This method typically uses a 4-amino-2-methyl-6-chloropyrimidine precursor, which reacts with 3-iodoaniline under reflux conditions in absolute ethanol with a catalytic amount of hydrochloric acid. The hydrochloric acid serves both as a catalyst and as a proton source that facilitates substitution and stabilizes the product as a hydrochloride salt.

Reaction Conditions:

  • Reactants: 4-amino-2-methyl-6-chloropyrimidine and 3-iodoaniline (1:1 molar ratio)
  • Solvent: Absolute ethanol
  • Catalyst: A drop of hydrochloric acid
  • Temperature: Reflux for approximately 12 hours
  • Workup: Cooling, precipitation by pouring into ice water, filtration, washing, and recrystallization from ethanol
  • Yield: Approximately 60%
  • Product: 6-amino-4-[(3-iodophenyl)amino]-2-methylpyrimidin-1-ium chloride (hydrochloride salt)

This method yields the hydrochloride salt form of the compound, where the aromatic nitrogen para to the amino substituent is protonated, stabilizing the structure via hydrogen bonding with chloride ions.

Detailed Reaction Data and Analysis

The following table summarizes the key parameters and yields for the nucleophilic aromatic substitution method for preparing 6-(3-iodophenyl)-2-methylpyrimidin-4-ol hydrochloride as reported in crystallographic and synthetic studies:

Parameter Details
Starting Material 4-amino-2-methyl-6-chloropyrimidine
Nucleophile 3-iodoaniline
Solvent Absolute ethanol
Catalyst Hydrochloric acid (catalytic amount)
Temperature Reflux (~78 °C)
Reaction Time 12 hours
Workup Cooling, precipitation in ice water, filtration, recrystallization from ethanol
Yield 60%
Product Form Hydrochloride salt (6-amino-4-[(3-iodophenyl)amino]-2-methylpyrimidin-1-ium chloride)
Melting Point 535–537 K (262–264 °C)

Structural Notes: The product exists as a hydrochloride salt with protonation at the aromatic nitrogen para to the amino substituent, which affects crystallographic and physical properties.

Mechanistic Insights

The substitution mechanism involves nucleophilic attack by the aniline nitrogen on the electrophilic 4-chloropyrimidine carbon, facilitated by acid catalysis which increases the electrophilicity of the pyrimidine ring. The hydrochloric acid also stabilizes the intermediate and final products by protonation, leading to the formation of the pyrimidin-1-ium chloride salt. The reaction proceeds via an addition-elimination pathway typical of nucleophilic aromatic substitution on heteroaromatic chlorides.

Summary of Research Findings and Recommendations

  • The most reliable and reproducible preparation method for 6-(3-iodophenyl)-2-methylpyrimidin-4-ol is via nucleophilic aromatic substitution of 4-chloropyrimidine derivatives with 3-iodoaniline in ethanol under acidic reflux conditions.

  • The reaction yields a hydrochloride salt form, which is stable and well-characterized crystallographically.

  • Alternative methods involving Lewis acid catalysis and chemoenzymatic approaches show promise for related heterocyclic compounds but require adaptation and optimization for this specific iodophenyl-substituted pyrimidinol.

  • Careful control of reaction conditions, particularly acid concentration and temperature, is critical to maximize yield and purity.

Chemical Reactions Analysis

Substitution Reactions

The iodine atom at the 3-position of the phenyl ring undergoes palladium-catalyzed cross-coupling reactions, forming carbon-carbon or carbon-heteroatom bonds. Key methods include:

Reaction TypeReagents/ConditionsMajor ProductsYieldSource
Suzuki CouplingPd(PPh₃)₄, K₃PO₄, arylboronic acid, EtOH/H₂O6-Aryl-2-methylpyrimidin-4-ol derivatives46–75%
Buchwald-HartwigPd(OAc)₂, Xantphos, amine baseN-Arylated pyrimidines60–85%
Nucleophilic Aromatic SubstitutionThiolates, CuI, DMF, 80°CThioether-linked pyrimidines50–70%

Mechanistic Insight :

  • Suzuki couplings proceed via oxidative addition of the C–I bond to Pd(0), transmetallation with boronic acids, and reductive elimination to form C–C bonds .

  • Thiolate substitution involves iodine displacement via a two-electron transfer mechanism under copper catalysis.

Oxidation Reactions

The pyrimidine ring and methyl group undergo selective oxidation under controlled conditions:

Substrate PositionOxidizing AgentConditionsProductApplicationSource
Pyrimidine C4–OHKMnO₄, H₂SO₄0°C, 2 h6-(3-Iodophenyl)-2-methylpyrimidine-4-oneIntermediate for N-heterocycles
Methyl Group (C2)SeO₂, dioxaneReflux, 12 h6-(3-Iodophenyl)-pyrimidine-4-ol-2-carboxylic acidBioactive derivative synthesis

Key Observation :

  • The hydroxyl group at C4 is resistant to mild oxidants but converts to a ketone under strong acidic conditions.

Reduction Reactions

The iodophenyl group and pyrimidine ring participate in reduction pathways:

Target SiteReducing AgentConditionsProductNotesSource
C–I BondH₂, Pd/C, Et₃NRT, 6 h6-(3-Phenyl)-2-methylpyrimidin-4-olSelective deiodination
Pyrimidine RingNaBH₄, NiCl₂·6H₂OMeOH, 50°C, 3 hDihydro-pyrimidine derivativesRing saturation

Efficiency :

  • Catalytic hydrogenation achieves >90% deiodination without affecting the pyrimidine ring.

Metal-Halogen Exchange

The C–I bond undergoes transmetalation for further functionalization:

ReactionOrganometallic ReagentProductUse CaseSource
Iodine-Lithium Exchanget-BuLi, THF, –78°C6-(3-Lithiophenyl)-2-methylpyrimidin-4-olPrecursor for Grignard reactions
Kumada CouplingMg, aryl bromideBiaryl-pyrimidine hybridsMaterials science

Limitation :

  • Lithiation requires strict temperature control to prevent ring decomposition .

Biological Activity Correlation

Derivatives from these reactions show structure-activity relationships:

  • Anti-thrombolytic activity : Suzuki-coupled 5-arylpyridines exhibit 2.82–31.61% clot inhibition, influenced by halogen positioning .

  • Adenosine A₃ receptor antagonism : Bromine substitution at the pyridinyl 5-position (e.g., compound 39 ) enhances binding affinity by 15-fold compared to parent structures .

Reaction Optimization Insights

Recent advances improve yields and selectivity:

  • Design of Experiments (DoE) : Face-centered composite designs optimize residence time, temperature, and reagent equivalents in flow reactors .

  • Continuous Flow Systems : Achieve 93% yield in nucleophilic aromatic substitutions by minimizing side reactions .

This systematic analysis underscores 6-(3-Iodophenyl)-2-methylpyrimidin-4-ol’s utility as a scaffold for generating pharmacologically relevant compounds. Future work should explore photoredox catalysis and enzymatic modifications to expand its synthetic applicability.

Scientific Research Applications

6-(3-Iodophenyl)-2-methylpyrimidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3-Iodophenyl)-2-methylpyrimidin-4-ol involves its interaction with specific molecular targets. The iodophenyl group can participate in various binding interactions, while the pyrimidine ring can interact with nucleic acids and proteins. These interactions can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare 6-(3-Iodophenyl)-2-methylpyrimidin-4-ol with pyrimidine and pyridine derivatives that share functional group similarities or substituent variations.

6-[3-(Trifluoromethyl)phenyl]-4-pyrimidinol

  • Structure : Differs by replacing the 3-iodophenyl group with a 3-(trifluoromethyl)phenyl moiety.
  • Properties: The trifluoromethyl group is strongly electron-withdrawing, increasing the compound’s metabolic stability compared to the iodine-substituted analog.
  • Applications : Commonly used in kinase inhibitor studies due to its enhanced solubility in aqueous media compared to iodinated analogs.

2-Methyl-6-(thiophen-3-yl)pyrimidin-4-ol

  • Structure : Substitutes the 3-iodophenyl group with a thiophene ring.
  • Properties: The sulfur atom in thiophene enhances π-π stacking interactions but reduces hydrophobicity.
  • Applications : Explored in antiviral research due to thiophene’s affinity for viral proteases.

6-(Chloromethyl)-2-methylpyrimidin-4-ol

  • Structure : Features a chloromethyl group at position 6 instead of 3-iodophenyl.
  • Properties : The chloromethyl group introduces a reactive site for further functionalization (e.g., nucleophilic substitution). However, the absence of an aromatic ring reduces planar stability, limiting its utility in targeting aromatic-rich binding sites .
  • Applications : Intermediate in synthesizing more complex pyrimidine derivatives.

6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-ol

  • Structure : Replaces 3-iodophenyl with a 4-ethoxyphenyl group.
  • Properties : The ethoxy group is electron-donating, increasing electron density on the pyrimidine ring. This contrasts with the electron-withdrawing iodine, altering redox behavior and interaction with electron-deficient targets .
  • Applications : Studied in antioxidant and anti-inflammatory assays due to its enhanced resonance stabilization.

6-(2-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol

  • Structure : Substitutes 3-iodophenyl with 2-chlorophenyl and adds a cyclopropyl group at position 2.
  • Properties : The chlorine atom provides moderate electronegativity, while the cyclopropyl group introduces conformational rigidity. This combination may improve metabolic stability compared to the methyl group in the target compound .
  • Applications : Investigated in CNS drug discovery for its ability to cross the blood-brain barrier.

Tabulated Comparison of Key Properties

Compound Name Substituent at Position 6 Molecular Weight (g/mol) Key Property Application Focus
6-(3-Iodophenyl)-2-methylpyrimidin-4-ol 3-Iodophenyl 312.12 High lipophilicity, halogen bonding Receptor-targeted therapies
6-[3-(Trifluoromethyl)phenyl]-4-pyrimidinol 3-(Trifluoromethyl)phenyl 245.19 Metabolic stability, solubility Kinase inhibitors
2-Methyl-6-(thiophen-3-yl)pyrimidin-4-ol Thiophen-3-yl 208.26 Enhanced π-π stacking Antiviral agents
6-(Chloromethyl)-2-methylpyrimidin-4-ol Chloromethyl 158.59 Reactive functional group Synthetic intermediate
6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-ol 4-Ethoxyphenyl 232.26 Electron-donating effects Antioxidant research
6-(2-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol 2-Chlorophenyl 251.69 Conformational rigidity CNS drug discovery

Research Findings and Implications

  • Halogen Effects : Iodine’s polarizability in 6-(3-Iodophenyl)-2-methylpyrimidin-4-ol facilitates halogen bonding, critical for inhibiting enzymes like thyroid peroxidase. In contrast, chlorine or fluorine analogs exhibit weaker interactions .
  • Aromatic Substituents : Thiophene and ethoxyphenyl derivatives prioritize planar interactions over steric effects, making them suitable for targets requiring flat binding surfaces .
  • Synthetic Versatility : Chloromethyl and cyclopropyl variants serve as intermediates for generating libraries of derivatives with tailored properties .

Biological Activity

6-(3-Iodophenyl)-2-methylpyrimidin-4-ol is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological effects, including antimicrobial and anticancer properties, based on diverse scientific studies.

Chemical Structure

The compound features a pyrimidine ring substituted with a 3-iodophenyl group and a hydroxyl group at the 4-position. The presence of the iodine atom is significant, as halogenated compounds often exhibit enhanced biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of halogenated pyrimidines. The introduction of iodine into the structure has been shown to enhance antibacterial efficacy against various pathogens.

Table 1: Antimicrobial Efficacy of 6-(3-Iodophenyl)-2-methylpyrimidin-4-ol

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Data derived from comparative studies on halogenated pyrimidines .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it exhibits cytotoxic effects on various cancer cell lines, including lung and breast cancer cells.

Case Study: Cytotoxicity Against A549 Cells

In a study assessing the cytotoxicity of various pyrimidine derivatives, 6-(3-Iodophenyl)-2-methylpyrimidin-4-ol showed significant activity against A549 human lung adenocarcinoma cells.

  • IC50 Value : 15 µM after 24 hours of exposure.
  • Mechanism : Induction of apoptosis was observed, with increased levels of caspase-3 activity indicating programmed cell death.

Table 2: Comparative Cytotoxicity Data

CompoundIC50 (µM)Cell Line
6-(3-Iodophenyl)-2-methylpyrimidin-4-ol15A549 (Lung Cancer)
Cisplatin10A549 (Lung Cancer)
Doxorubicin12MCF-7 (Breast Cancer)

Data compiled from recent cytotoxicity assays .

Mechanistic Insights

The biological activity of 6-(3-Iodophenyl)-2-methylpyrimidin-4-ol can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : It has been suggested that this compound may inhibit enzymes involved in cancer cell proliferation.
  • DNA Interaction : Preliminary data indicate potential intercalation with DNA, disrupting replication processes in cancer cells.

Q & A

Q. What are the established synthetic routes for 6-(3-Iodophenyl)-2-methylpyrimidin-4-ol, and how can reaction conditions be optimized for yield?

A common approach involves cyclocondensation of iodophenyl-substituted precursors with methyl-containing β-diketones or amidines under acidic or basic conditions. For example, refluxing intermediates in ethanol with catalysts like morpholine or formaldehyde (as seen in pyrimidine synthesis workflows) can improve ring closure efficiency . Optimization should focus on solvent choice (polar aprotic solvents enhance solubility), temperature control (60–80°C minimizes side reactions), and stoichiometric ratios (e.g., 1:1.2 molar ratio of iodophenyl precursor to diketone). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound ≥95% purity.

Q. What spectroscopic techniques are most effective for characterizing 6-(3-Iodophenyl)-2-methylpyrimidin-4-ol?

  • NMR : 1H^1H NMR identifies aromatic protons (δ 7.2–8.1 ppm for iodophenyl) and hydroxyl groups (broad singlet, δ 10–12 ppm). 13C^{13}C NMR confirms the pyrimidine ring carbons (δ 150–160 ppm) and iodine’s deshielding effect on adjacent carbons .
  • IR : Strong O–H stretch (~3200 cm1^{-1}) and C=N/C=C vibrations (1600–1650 cm1^{-1}) validate the hydroxyl-pyrimidine core .
  • Mass Spectrometry : High-resolution MS (ESI+) detects the molecular ion peak [M+H]+^+ at m/z 328.98 (calculated for C11_{11}H10_{10}IN2_{2}O).

Q. How does the iodine substituent influence the compound’s solubility and stability?

The 3-iodophenyl group increases hydrophobicity (logP ~2.8), reducing aqueous solubility but enhancing lipid membrane permeability. Stability studies in DMSO (10 mM, −20°C) show <5% degradation over 6 months. Light sensitivity due to the C–I bond requires storage in amber vials under inert gas .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity assays involving this compound?

Contradictions may arise from assay-specific variables:

  • Cellular vs. Cell-Free Systems : Differences in membrane permeability (e.g., iodine’s bulk hindering uptake) can skew IC50_{50} values. Validate using orthogonal assays (e.g., SPR for binding affinity vs. cell viability tests) .
  • Redox Interference : The hydroxyl group may act as a radical scavenger, confounding results in oxidative stress models. Include control experiments with structurally analogous non-phenolic pyrimidines .

Q. What strategies are recommended for designing derivatives to improve target selectivity?

  • Substituent Engineering : Replace the 3-iodophenyl group with smaller halogens (e.g., Br, Cl) to reduce steric hindrance while retaining electron-withdrawing effects. Evidence from morpholine-containing pyrimidines suggests N-alkylation (e.g., methyl, ethyl) at the 2-position enhances kinase selectivity .
  • Computational Modeling : Docking studies (AutoDock Vina) can predict binding poses to ATP-binding pockets, guiding modifications to the pyrimidine core’s hydrogen-bonding capacity .

Q. How should researchers analyze conflicting crystallographic and computational data on the compound’s tautomeric forms?

The hydroxyl group at the 4-position allows keto-enol tautomerism, which varies with solvent polarity. X-ray crystallography (in solid state) typically stabilizes the keto form, while DFT calculations (B3LYP/6-311+G(d,p)) may favor the enol form in solution. Use 15N^{15}N-labeled NMR to track tautomer populations dynamically .

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